molecular formula C7H18Cl2N2S B6610905 3-(thiomorpholin-4-yl)propan-1-amine dihydrochloride CAS No. 2866308-65-6

3-(thiomorpholin-4-yl)propan-1-amine dihydrochloride

Cat. No.: B6610905
CAS No.: 2866308-65-6
M. Wt: 233.20 g/mol
InChI Key: QDHZRNHILCVLQV-UHFFFAOYSA-N
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Description

3-(thiomorpholin-4-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H16N2S It is a derivative of thiomorpholine, a sulfur-containing heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiomorpholin-4-yl)propan-1-amine typically involves the reaction of thiomorpholine with a suitable alkylating agent. One common method is the alkylation of thiomorpholine with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 3-(thiomorpholin-4-yl)propan-1-amine dihydrochloride may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

3-(thiomorpholin-4-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the amine or thiomorpholine ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified amine or thiomorpholine derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

3-(thiomorpholin-4-yl)propan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(thiomorpholin-4-yl)propan-1-amine dihydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfur atom in the thiomorpholine ring can form interactions with metal ions or other biomolecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: The parent compound, which lacks the propan-1-amine group.

    4-(2-aminoethyl)thiomorpholine: A similar compound with an ethylamine group instead of propan-1-amine.

    3-(morpholin-4-yl)propan-1-amine: A similar compound where the sulfur atom is replaced by an oxygen atom.

Uniqueness

3-(thiomorpholin-4-yl)propan-1-amine dihydrochloride is unique due to the presence of both the thiomorpholine ring and the propan-1-amine group. This combination imparts specific chemical and biological properties that can be exploited in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

3-thiomorpholin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S.2ClH/c8-2-1-3-9-4-6-10-7-5-9;;/h1-8H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHZRNHILCVLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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